molecular formula C9H12N2 B050553 (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline CAS No. 121282-95-9

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline

Cat. No. B050553
M. Wt: 148.2 g/mol
InChI Key: FSCYBLYYODSGFX-SSDOTTSWSA-N
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Description

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that has a variety of potential uses in the fields of pharmacology, biochemistry, and neuroscience. In

Mechanism Of Action

The exact mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is not fully understood, but it is believed to act as a modulator of the glutamatergic system. This compound has been shown to increase the expression of glutamate transporters, which may help to reduce the excitotoxicity associated with neurodegenerative diseases.

Biochemical And Physiological Effects

Studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a variety of biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and increase the expression of neurotrophic factors. Additionally, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential applications of this compound.

Future Directions

There are many future directions for the study of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. One potential area of research is the development of new therapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline and its potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthetic methods for this compound and the study of its potential applications in other fields such as biochemistry and pharmacology.
Conclusion:
In conclusion, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a promising compound with a wide range of potential applications in scientific research. Its potential as a therapeutic agent for various diseases, as well as its relatively low toxicity profile and ease of synthesis, make it an attractive option for further study. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to obtain ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. Other methods include the use of palladium-catalyzed reactions and microwave-assisted synthesis.

Scientific Research Applications

((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for various diseases. Recent studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(7R)-7-methyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCYBLYYODSGFX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CN=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=CN=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline

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